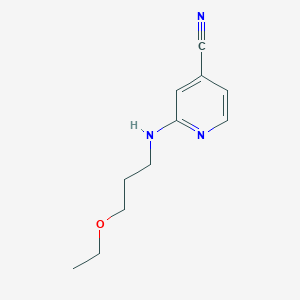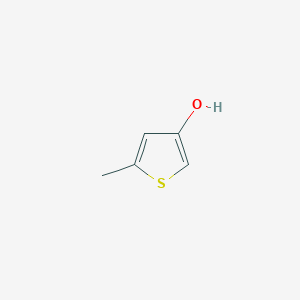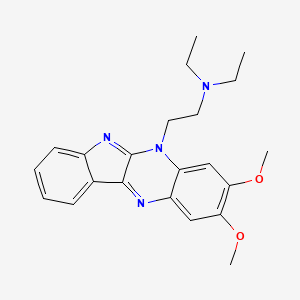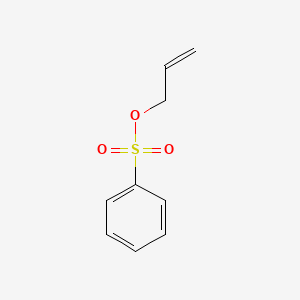
Allyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl benzenesulfonate is an organic compound that belongs to the class of sulfonates. It consists of an allyl group attached to a benzenesulfonate moiety. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl benzenesulfonate can be synthesized through several methods. One common method involves the reaction of allyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Allyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates or sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzenesulfonates. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Allyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of allyl benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the allyl group, making it more reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Vinyl benzenesulfonate
- Ethyl benzenesulfonate
- Methyl benzenesulfonate
Uniqueness
Allyl benzenesulfonate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other benzenesulfonates. The allyl group allows for a wider range of chemical transformations, making it a versatile reagent in organic synthesis .
Conclusion
This compound is a valuable compound in the field of chemistry and industry. Its unique chemical properties and reactivity make it an essential reagent for various applications, from organic synthesis to industrial production. Understanding its preparation methods, chemical reactions, and applications can further enhance its utilization in scientific research and industrial processes.
Propiedades
Número CAS |
7575-57-7 |
|---|---|
Fórmula molecular |
C9H10O3S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
prop-2-enyl benzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clave InChI |
PZJDKDVITVGDLW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
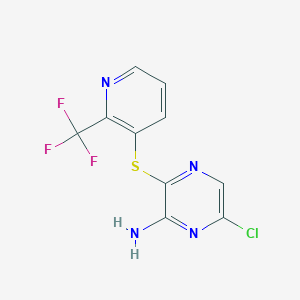
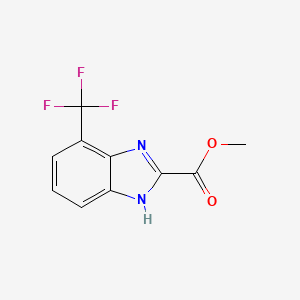
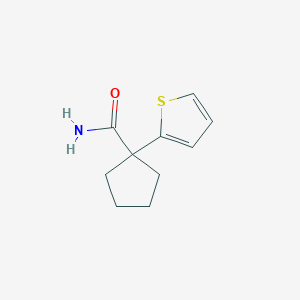
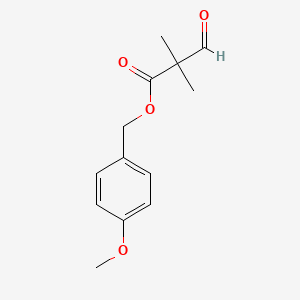
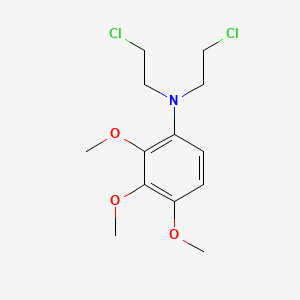
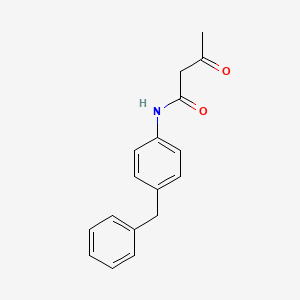
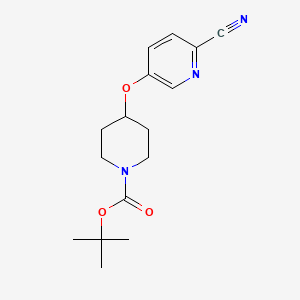
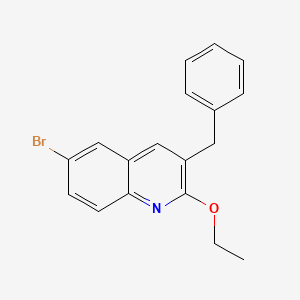
![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
